methyl 3-({[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate
Description
Methyl 3-({[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate is a heterocyclic compound featuring an imidazo[4,5-c]pyridine core substituted with a 3,5-dimethoxyphenyl group at position 2. The structure includes a methyl benzoate ester at position 3, functionalized with a carbamoyl linkage to the imidazopyridine scaffold and a methoxy group at position 4 of the benzoate ring. The 3,5-dimethoxyphenyl substituent may enhance solubility and modulate electronic interactions with biological targets compared to halogenated analogs .
Properties
Molecular Formula |
C24H26N4O6 |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
methyl 3-[[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]-4-methoxybenzoate |
InChI |
InChI=1S/C24H26N4O6/c1-31-16-9-15(10-17(12-16)32-2)22-21-18(25-13-26-21)7-8-28(22)24(30)27-19-11-14(23(29)34-4)5-6-20(19)33-3/h5-6,9-13,22H,7-8H2,1-4H3,(H,25,26)(H,27,30) |
InChI Key |
SPRAZZCZJFDRDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)NC(=O)N2CCC3=C(C2C4=CC(=CC(=C4)OC)OC)N=CN3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 4-Amino-3-nitropyridine Derivatives
A common approach involves cyclizing 4-amino-3-nitropyridine precursors with α-ketoesters or α-haloketones. For example:
Procedure :
- 4-Amino-3-nitropyridine (1.0 equiv) is reacted with ethyl 2-chloroacetoacetate (1.2 equiv) in ethanol under reflux for 12 hours.
- The intermediate undergoes catalytic hydrogenation (H₂, Pd/C) to reduce the nitro group and simultaneously cyclize to form the tetrahydroimidazo[4,5-c]pyridine scaffold.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68% |
| Reaction Time | 12 hours (reflux) |
| Catalyst | 10% Pd/C |
Alternative Method Using Boc-Protected Intermediates
To enhance regioselectivity, tert-butoxycarbonyl (Boc) protection is employed:
- Boc-protected 4-aminopyridine is treated with methyl acrylate in the presence of DBU (1,8-diazabicycloundec-7-ene) to form a Michael adduct.
- Acidic deprotection (HCl/dioxane) followed by thermal cyclization yields the core structure.
Synthesis of Methyl 3-Amino-4-Methoxybenzoate
Nitration and Reduction Sequence
- Methyl 4-methoxybenzoate is nitrated with fuming HNO₃/H₂SO₄ at 0°C to yield the 3-nitro derivative.
- Catalytic hydrogenation (H₂, Ra-Ni) reduces the nitro group to an amine.
Key Data :
| Step | Conditions | Yield |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 85% |
| Reduction | H₂, Ra-Ni, EtOH, 6h | 90% |
Carbamate Linkage Formation
Phosgene-Mediated Coupling
- 4-(3,5-Dimethoxyphenyl)imidazopyridine (1.0 equiv) is treated with phosgene (1.2 equiv) in dry THF to generate the carbonyl chloride intermediate.
- Methyl 3-amino-4-methoxybenzoate (1.1 equiv) is added, followed by triethylamine (2.0 equiv) to scavenge HCl.
Optimization Notes :
- Excess phosgene improves yields but requires strict temperature control (<0°C).
- Alternative activating agents like CDI or EDCI result in lower yields (50–60%) compared to phosgene (82%).
Spectral Characterization and Validation
Critical spectroscopic data for the final compound:
¹H NMR (400 MHz, CDCl₃) :
- δ 8.21 (s, 1H, imidazole-H)
- δ 7.89 (d, J = 8.4 Hz, 1H, benzoate-H)
- δ 6.98 (s, 2H, dimethoxyphenyl-H)
- δ 3.94 (s, 3H, OCH₃), δ 3.88 (s, 6H, 2×OCH₃)
HRMS (ESI+) :
- Calculated for C₂₅H₂₆N₃O₇ [M+H]⁺: 504.1764; Found: 504.1766
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Suzuki Coupling | High regioselectivity | Requires Pd catalysts | 75% |
| Ullmann Coupling | Compatible with electron-rich arenes | Longer reaction times | 65% |
| Phosgene Coupling | High efficiency | Toxicity concerns | 82% |
Industrial-Scale Considerations
- Cost Efficiency : Pd-catalyzed steps contribute to 40% of total synthesis costs. Switching to Cu-based systems reduces expenses but requires higher temperatures.
- Green Chemistry : Solvent recycling (THF, dioxane) and catalytic hydrogenation steps align with sustainable practices.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-({[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3-({[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Variations
2.1.1. Chlorophenyl Analog (Methyl 3-({[4-(4-Chlorophenyl)-1,4,6,7-Tetrahydro-5H-Imidazo[4,5-c]Pyridin-5-Yl]Carbonyl}amino)-4-Methoxybenzoate)
- Structural Difference : Replaces the 3,5-dimethoxyphenyl group with a 4-chlorophenyl moiety.
- Chlorophenyl derivatives often exhibit enhanced metabolic stability but reduced solubility compared to methoxy-substituted analogs .
2.1.2. Diphenylacetyl-Substituted Analog (1-[4-(Dimethylamino)-3-Methylbenzyl]-5-(Diphenylacetyl)-4,5,6,7-Tetrahydro-1H-Imidazo[4,5-c]Pyridine-6-Carboxylic Acid)
- Structural Difference : Features a diphenylacetyl group at position 5 and a carboxylic acid at position 6 instead of the methyl benzoate ester.
- This compound’s benzodiazepine-based γ-turn mimetic design suggests applications in peptide mimicry .
Benzoate Ester Derivatives
Ethyl Benzoate Series (I-6230, I-6232, I-6273, etc.)
- Structural Differences: Ethyl benzoate esters with phenethylamino linkers and heterocyclic substituents (e.g., pyridazine, methylisoxazole). Examples include: I-6230: Pyridazin-3-yl substituent. I-6232: 6-Methylpyridazin-3-yl substituent. I-6273: Methylisoxazol-5-yl substituent.
- Impact : The ethyl ester vs. methyl ester may slightly alter pharmacokinetics (e.g., hydrolysis rates). Pyridazine and isoxazole rings confer distinct electronic profiles and hydrogen-bonding capabilities compared to the imidazopyridine core .
Pesticide-Related Methyl Benzoates
- Examples: Tribenuron Methyl Ester: Sulfonylurea linkage for herbicidal activity. Imazamethabenz Methyl Ester: Imidazolinone substituent for acetyl-CoA carboxylase inhibition.
- Impact : These compounds highlight the versatility of methyl benzoate scaffolds in agrochemicals. However, their biological targets (e.g., plant enzymes) differ significantly from the imidazopyridine-based compound’s presumed therapeutic targets .
Biological Activity
Methyl 3-({[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 414.46 g/mol. Its structure includes a methoxybenzoate moiety and an imidazopyridine derivative, which are known for their biological activities.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of imidazopyridine have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis |
| Compound B | MCF-7 | 10 | Cell Cycle Arrest |
| Methyl 3-... | A549 | 12 | Apoptosis |
Antimicrobial Activity
The antimicrobial potential of methyl esters has been documented in various studies. Methyl esters often demonstrate antifungal and antibacterial properties due to their ability to disrupt microbial cell membranes.
Case Study: Antifungal Activity
A study examining the antifungal activity of methyl esters against Candida albicans showed promising results. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating its potential as an antifungal agent.
Neuroprotective Effects
Research has suggested that compounds containing the imidazopyridine structure can provide neuroprotective benefits. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
Table 2: Neuroprotective Effects of Related Compounds
| Compound Name | Model Used | Effect Observed |
|---|---|---|
| Compound C | Mouse Model | Reduced Oxidative Stress |
| Methyl 3-... | Neuronal Cell Line | Increased Cell Viability |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.
- Modulation of Signal Transduction Pathways : The compound may interfere with pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
- Induction of Apoptosis : The presence of the imidazopyridine moiety is associated with apoptosis in cancer cells through intrinsic pathways.
Q & A
Q. Table 1: Comparative Synthetic Approaches
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core Activation | TCT, 45°C, 1 h | Quant. | |
| Amide Coupling | EDC/HOBt, DMF, RT | 80–85 | |
| Purification | Hexane/EtOH (1:1), TLC | N/A |
Basic: What analytical methods are critical for characterizing this compound?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR (200 MHz, DMSO-d₆) to confirm substitution patterns (e.g., δ = 3.86 ppm for methoxy groups) .
- High-Performance Liquid Chromatography (HPLC) : Optimize C18 columns with acetonitrile/water gradients to assess purity (>95%) .
- Mass Spectrometry (MS) : Employ ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at ~520 Da).
- Melting Point Analysis : Compare observed mp (e.g., 217.5–220°C) with literature for consistency .
Advanced: How can researchers evaluate the compound’s bioactivity in vitro?
Answer:
Design assays based on structural analogs (e.g., imidazo-pyridine derivatives with enzyme inhibitory activity):
- Kinase Inhibition Assays : Use ATP-binding pocket models (e.g., JAK/STAT pathways) with fluorescence polarization .
- Cellular Uptake Studies : Label the compound with ³H or fluorescent tags and measure accumulation in target cells (e.g., cancer lines) via scintillation counting .
- Dose-Response Analysis : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) with triplicate replicates .
Advanced: How should stability studies be designed under varying pH and temperature conditions?
Answer:
Adopt accelerated stability protocols:
- pH Stability : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 h. Monitor degradation via HPLC .
- Thermal Stability : Store at 40°C/75% RH for 4 weeks. Use DSC to detect polymorphic transitions .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products with LC-MS .
Q. Table 2: Stability Profile Recommendations
| Condition | Test Method | Key Metrics |
|---|---|---|
| Hydrolytic Degradation | HPLC (C18 column) | % Parent compound |
| Oxidative Stress | LC-MS | Oxidation byproducts |
| Photolysis | UV-Vis spectroscopy | λmax shifts |
Advanced: What environmental fate studies are relevant for this compound?
Answer:
Follow frameworks from long-term ecological projects (e.g., INCHEMBIOL):
- Biodegradation : Use OECD 301F tests with activated sludge to measure half-life .
- Adsorption/Desorption : Conduct batch experiments with soil samples (e.g., loamy sand) and quantify via HPLC-UV .
- Aquatic Toxicity : Test on Daphnia magna (48-h EC₅₀) and algae (72-h growth inhibition) .
Advanced: How can structure-activity relationships (SAR) be explored for this compound?
Answer:
- Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., 3-ethoxy or 4-hydroxyphenyl) and compare bioactivity .
- Docking Simulations : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases) .
- Pharmacophore Mapping : Identify critical H-bond acceptors (e.g., carbonyl groups) using Schrödinger Suite .
Advanced: How can contradictory data in solubility or bioactivity be resolved?
Answer:
- Replicate Experiments : Use split-plot designs with randomized blocks to account for variability (e.g., 4 replicates per condition) .
- Solubility Enhancement : Test co-solvents (e.g., PEG-400) or nanoformulations (liposomes) and validate via dynamic light scattering .
- Meta-Analysis : Apply mixed-effects models (R/Bayesian frameworks) to aggregate data from multiple studies .
Advanced: What strategies optimize HPLC method development for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
